N-(2-Cyanophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
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Overview
Description
N-(2-Cyanophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl group and a cyanophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a cyclopropylamine and a cyanophenyl derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-Cyanophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Cyanophenyl)benzamide
N-(2-Cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide
This compound's versatility and potential make it a valuable subject of ongoing research and development across various scientific disciplines.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10-8-14(19-15(18-10)11-6-7-11)16(21)20-13-5-3-2-4-12(13)9-17/h2-5,8,11H,6-7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBVCBNBVFQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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